N-(1-Boc-piperidin-3-ylmethyl)aniline
Description
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-(anilinomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-8-14(13-19)12-18-15-9-5-4-6-10-15/h4-6,9-10,14,18H,7-8,11-13H2,1-3H3 |
InChI Key |
JEUCWMDCCRRHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1-Boc-azetidine-3-ylmethyl)aniline
- Structural Differences : Replaces the six-membered piperidine ring with a four-membered azetidine.
- Solubility/Stability : Reduced solubility compared to the piperidine analog due to lower polarity; azetidine’s strain may reduce thermal stability .
- Applications : Less common in synthesis due to azetidine’s synthetic complexity and instability.
N-(3-Nitrobenzyl)aniline
- Structural Differences : Features a nitro-substituted benzyl group instead of the Boc-piperidine.
- Electronic Effects : The nitro group strongly deactivates the aniline ring, reducing electrophilic substitution reactivity.
- Solubility/Stability : Lower solubility in polar solvents due to the nitro group’s electron-withdrawing nature; moderate stability under basic conditions .
- Reactivity : Nitro groups can be reduced to amines, offering a route to diversely functionalized anilines .
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline
- Structural Differences : Incorporates a benzimidazole ring instead of Boc-piperidine.
- Electronic Effects : The aromatic benzimidazole enhances π-π stacking interactions but reduces nucleophilicity of the aniline.
- Solubility/Stability : Lower solubility in aqueous media due to hydrophobicity; high thermal stability from the fused aromatic system .
- Applications : Used in materials science for coordination polymers due to its rigid structure .
N-((1E,3E)-3-(Phenylimino)prop-1-en-1-yl)aniline Hydrochloride
- Structural Differences : Contains a conjugated imine-propenyl linker.
- Electronic Effects : Extended conjugation results in red-shifted UV-Vis absorption; the imine group is prone to hydrolysis.
- Solubility/Stability : High water solubility as a hydrochloride salt; unstable in neutral or alkaline conditions .
- Reactivity : The imine group participates in cycloaddition reactions, useful in heterocyclic synthesis .
5-Nitro-2-(Piperidin-1-yl)aniline
- Structural Differences : Nitro and piperidine groups are directly attached to the aniline ring.
- Electronic Effects : Nitro deactivates the ring, while piperidine’s electron-donating nature creates regioselective reactivity.
- Solubility/Stability : Moderate solubility in organic solvents; stable under inert conditions .
- Applications : Intermediate in agrochemical synthesis, leveraging nitro reduction pathways .
Data Table: Key Properties of N-(1-Boc-piperidin-3-ylmethyl)aniline and Analogues
Preparation Methods
Methodology
Reductive amination is a widely adopted route for synthesizing N-(1-Boc-piperidin-3-ylmethyl)aniline. The process involves reacting N-Boc-3-piperidone with aniline in the presence of reducing agents. Key steps include:
Experimental Data
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | 85–90% | |
| Solvent | Dichloromethane or toluene | — | |
| Temperature | 20–25°C | — | |
| Catalyst | None (STAB-mediated) | — |
Mechanistic Insight : The reaction proceeds via imine formation, followed by hydride transfer from STAB to yield the secondary amine.
Alkylation of N-Boc-3-Hydroxypiperidine with Aniline Derivatives
Methodology
This two-step approach involves:
Experimental Data
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, EtOH, 0°C → RT | 94% | |
| Mitsunobu Reaction | PPh₃, DEAD, THF, 0°C → RT | 78% |
Limitations : Requires anhydrous conditions and stoichiometric phosphine reagents, increasing costs.
Nucleophilic Substitution of N-Boc-3-(Bromomethyl)piperidine
Methodology
A halide intermediate is generated for coupling with aniline:
Experimental Data
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Bromination | PBr₃, CH₂Cl₂, 0°C → RT | 88% | |
| Nucleophilic Substitution | Aniline, K₂CO₃, DMF, 80°C | 72% |
Advantages : Scalable for industrial production but requires hazardous brominating agents.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Reductive Amination | 85–90% | Moderate | High | Low (no heavy metals) |
| Mitsunobu Reaction | 78% | High | Moderate | High (phosphine waste) |
| Nucleophilic Substitution | 72% | Low | High | Moderate (bromide waste) |
Q & A
Q. What are the common synthetic routes for preparing N-(1-Boc-piperidin-3-ylmethyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of aniline with a Boc-protected piperidine derivative. For example, Boc-protected intermediates (e.g., 1-N-Boc-piperidine derivatives) can undergo nucleophilic substitution with aniline derivatives under basic conditions. Optimization includes using catalysts like palladium for cross-coupling reactions, controlling temperature (60–80°C), and selecting polar aprotic solvents (e.g., DMF or THF) to enhance yield . Purification via column chromatography or recrystallization ensures product integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- NMR : Analyze <sup>1</sup>H NMR for Boc-group tert-butyl protons (~1.4 ppm) and piperidine methylene protons (2.5–3.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~155 ppm .
- IR : Look for Boc-group C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns using ESI-MS or GC-MS .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Store the compound under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Monitor moisture sensitivity using Karl Fischer titration. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) .
Advanced Research Questions
Q. How does the Boc protecting group influence the reactivity of the piperidine ring in this compound during subsequent functionalization reactions?
- Methodological Answer : The Boc group sterically shields the piperidine nitrogen, directing electrophilic attacks to the aniline moiety. Deprotection (e.g., using TFA in DCM) regenerates the free amine for further reactions. Computational studies (DFT) can model electronic effects, showing reduced nucleophilicity at the piperidine N by ~30% compared to unprotected analogs .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Comparative Assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, incubation time).
- Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., solvent effects, purity >95% via HPLC ).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Boc with Cbz) to isolate bioactive moieties .
Q. In designing derivatives for receptor binding studies, what computational modeling approaches best predict interaction efficacy?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Focus on π-π stacking between the aniline ring and aromatic residues .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can researchers address conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer : Perform controlled oxidation experiments using H2O2 or mCPBA, monitoring degradation via LC-MS. Compare results with computational predictions (e.g., bond dissociation energy calculations using Gaussian09). Stabilizers like BHT (0.1% w/w) can mitigate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
